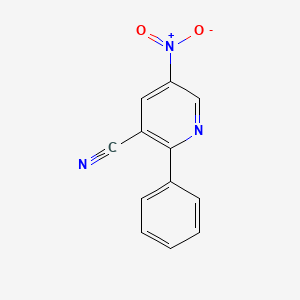![molecular formula C14H31NO6P2S2 B14375926 Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) CAS No. 89987-02-0](/img/structure/B14375926.png)
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is a complex organophosphorus compound It is characterized by the presence of phosphonate groups, which are known for their high affinity for calcium ions and their role in various biochemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) typically involves the reaction of diethylcarbamothioyl chloride with tetraethyl methylenediphosphonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylcarbamothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or phosphines.
Scientific Research Applications
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphonate metabolism.
Medicine: Research is ongoing into its potential use as a drug candidate for treating diseases related to calcium metabolism, such as osteoporosis.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) involves its interaction with molecular targets such as enzymes and receptors. The phosphonate groups in the compound can mimic phosphate groups, allowing it to bind to enzymes that normally interact with phosphate-containing substrates. This binding can inhibit the enzyme’s activity, leading to various biochemical effects. The compound may also interact with calcium ions, affecting calcium-dependent pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tetraethyl methylenediphosphonate: Similar in structure but lacks the diethylcarbamothioyl group.
Bis(diethoxyphosphinyl)methane: Another related compound with similar phosphonate groups.
Uniqueness
Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate) is unique due to the presence of the diethylcarbamothioyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Properties
CAS No. |
89987-02-0 |
|---|---|
Molecular Formula |
C14H31NO6P2S2 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
bis(diethoxyphosphoryl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H31NO6P2S2/c1-7-15(8-2)13(24)25-14(22(16,18-9-3)19-10-4)23(17,20-11-5)21-12-6/h14H,7-12H2,1-6H3 |
InChI Key |
IRQUEBSIKUFMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(P(=O)(OCC)OCC)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methylphenyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14375857.png)

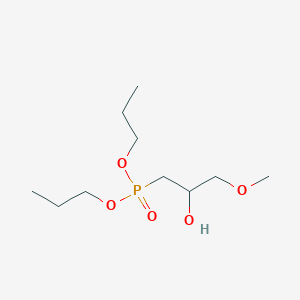
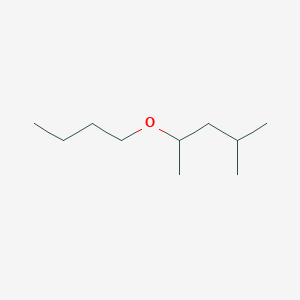
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

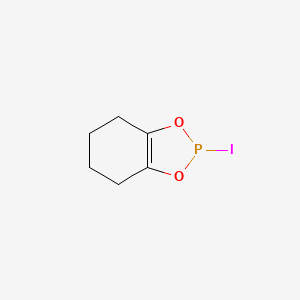
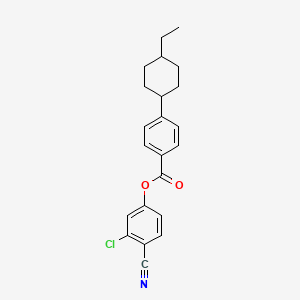
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
